molecular formula C22H17N3O4S B14226198 N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-25-3

N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14226198
CAS No.: 827577-25-3
M. Wt: 419.5 g/mol
InChI Key: DSZBJNHQKOVHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a sulfonamide group linked to a phenyl ring, which is further connected to a cyanobenzoyl group and an acetamide group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-cyanobenzoyl chloride with 4-aminophenyl sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced at the cyanobenzoyl group to form corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving carbonic anhydrase and proteases.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate or binding to the active site. This inhibition can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[2-(4-Bromobenzoyl)phenyl]sulfamoyl}phenyl)acetamide: Similar structure but with a bromine atom instead of a cyano group.

    N-(4-{[2-(4-Methylbenzoyl)phenyl]sulfamoyl}phenyl)acetamide: Similar structure but with a methyl group instead of a cyano group.

    N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide: Similar structure but with a chlorine atom instead of a cyano group.

Uniqueness

The presence of the cyano group in N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

827577-25-3

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-[[2-(4-cyanobenzoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H17N3O4S/c1-15(26)24-18-10-12-19(13-11-18)30(28,29)25-21-5-3-2-4-20(21)22(27)17-8-6-16(14-23)7-9-17/h2-13,25H,1H3,(H,24,26)

InChI Key

DSZBJNHQKOVHIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.